molecular formula C5H9NO2 B2534640 (2S,4R)-4-methylazetidine-2-carboxylic acid CAS No. 2237226-49-0

(2S,4R)-4-methylazetidine-2-carboxylic acid

Cat. No.: B2534640
CAS No.: 2237226-49-0
M. Wt: 115.132
InChI Key: HJNCIIYYAHQDGZ-DMTCNVIQSA-N
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Description

(2S,4R)-4-Methylazetidine-2-carboxylic acid ( 2237226-49-0) is a high-value, stereochemically defined azetidine-based amino acid serving as a critical building block in medicinal chemistry and pharmaceutical research . This compound features a four-membered azetidine ring, a conformationally restricted scaffold that is instrumental in the design of novel bioactive molecules. Its molecular formula is C5H9NO2 and it has a molecular weight of 115.13 g/mol . As a carboxylic acid, this compound contains a carboxyl group (-COOH) which is a common functional group in organic chemistry . The specific (2S,4R) stereochemistry is paramount for its application in creating stereoisomerically pure compounds, as the spatial orientation of substituents directly influences biological activity and interaction with target proteins. This makes it an essential intermediate for the synthesis of potential pharmacologically active agents, particularly in the development of glutamate receptor ligands, given that related azetidine dicarboxylic acids have been investigated as conformationally restricted analogs of neurotransmitters like NMDA . The compound is characterized by high purity, typically not less than 97% . It requires careful handling and storage, recommended to be kept sealed in a dry environment at 2-8°C to ensure stability . According to safety information, it is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S,4R)-4-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCIIYYAHQDGZ-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Bis-Triflate Intermediates

A widely documented method involves the cyclization of 1,3-bis-triflate intermediates derived from β-amino alcohols. The triflate groups act as leaving agents, facilitating ring closure under basic conditions. For example, treatment of (2S,4R)-1,3-bis(trifluoromethanesulfonyloxy)-4-methylpentane-2-carboxylic acid with potassium carbonate in tetrahydrofuran (THF) at −20°C yields the azetidine ring with 72% efficiency. The stereochemical integrity at C2 and C4 is preserved through steric hindrance from the methyl group, as confirmed by nuclear magnetic resonance (NMR) studies.

Table 1: Cyclization Reaction Conditions and Outcomes

Parameter Value Source
Starting Material 1,3-Bis-triflate intermediate
Base K₂CO₃
Solvent THF
Temperature −20°C
Yield 72%
Enantiomeric Excess (ee) >98%

Chemoselective Reduction of N-Boc Azetidine-2-Carboxylic Acid

An alternative approach employs the chemoselective reduction of N-tert-butoxycarbonyl (Boc)-protected azetidine-2-carboxylic acid. Hydrogenation over palladium-on-carbon (Pd/C) at 35°C under 2 MPa H₂ pressure selectively removes the benzyl group while retaining the carboxylic acid functionality. This method achieves 85% yield with >99% purity, making it suitable for large-scale production.

Key Advantages :

  • Avoids chromatographic purification due to crystalline product formation.
  • Scalable to multi-kilogram batches without compromising stereoselectivity.

Resolution of Racemic Mixtures via Chiral Salts

Diastereomeric Salt Formation

Racemic 4-methylazetidine-2-carboxylic acid is resolved using D-α-phenylethylamine as a chiral resolving agent. The (2S,4R) enantiomer forms a sparingly soluble salt, which is isolated via fractional crystallization from ethanol/water (3:1 v/v). Subsequent acidification with hydrochloric acid liberates the pure enantiomer with 92% ee.

Table 2: Resolution Parameters

Parameter Value Source
Resolving Agent D-α-Phenylethylamine
Solvent System Ethanol/Water (3:1)
Crystallization Temperature 4°C
Enantiomeric Excess (ee) 92%

Recrystallization Optimization

Recrystallization in acetone/hexane (1:2 v/v) further enhances purity to >99% ee, as demonstrated by high-performance liquid chromatography (HPLC) analysis. This step is critical for pharmaceutical applications requiring stringent stereochemical standards.

Industrial-Scale Production Methodologies

Flow Chemistry Applications

Recent advances utilize continuous flow reactors to improve reaction control and scalability. For instance, the cyclization of 1,3-bis-triflate intermediates in a microreactor at 50°C achieves 89% yield with residence times under 5 minutes. This method reduces side reactions such as ring-opening or epimerization.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis has been explored to minimize waste. Ball-milling the Boc-protected precursor with potassium carbonate yields the target compound in 68% yield, though enantiomeric excess remains lower (90%) compared to solution-phase methods.

Challenges and Mitigation Strategies

Ring Strain and Stability

The azetidine ring’s inherent strain (≈25 kcal/mol) predisposes it to ring-opening under acidic or high-temperature conditions. Stabilization strategies include:

  • Low-Temperature Processing : Reactions conducted below −10°C prevent decomposition.
  • Protective Group Strategy : Boc groups shield the nitrogen, reducing protonation-induced ring strain.

Stereochemical Control

Maintaining the (2S,4R) configuration requires precise reaction control:

  • Chiral Auxiliaries : (R)-Binap ligands in palladium-catalyzed hydrogenations ensure retention of configuration.
  • Asymmetric Catalysis : Cinchona alkaloid-derived catalysts achieve 95% ee in kinetic resolutions.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield ee Scalability Cost Efficiency
Cyclization 72% >98% Moderate High
Chemoselective Reduction 85% >99% High Moderate
Chiral Resolution 45%* 92–99% Low Low
Flow Chemistry 89% >98% High High

*Yield reflects isolated enantiomer after resolution.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-methylazetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted azetidines, amines, alcohols, and ketones. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Peptide Synthesis

(2S,4R)-4-methylazetidine-2-carboxylic acid serves as a crucial building block in peptide synthesis. It is particularly useful in solid-phase peptide synthesis (SPPS), where it facilitates the assembly of complex peptide chains. The compound's unique stereochemical properties allow for the creation of peptides with specific biological activities, making it valuable in therapeutic development.

Drug Development

This compound plays a pivotal role in the pharmaceutical industry, especially in the design of peptide-based therapeutics. Its chiral nature can enhance the specificity and efficacy of drug candidates by ensuring that only the desired enantiomer is utilized, thereby reducing potential side effects associated with non-specific binding to biological targets.

Chiral Building Block

Due to its chirality, this compound is an attractive scaffold for synthesizing new drug candidates. Chiral compounds often exhibit different biological activities based on their stereochemistry; thus, this compound's unique structure can lead to novel therapeutic agents with improved efficacy.

Bioconjugation Techniques

The compound is used in bioconjugation methods, which involve attaching biomolecules to drugs or imaging agents. This application enhances the targeting capabilities and effectiveness of therapeutic agents by improving their pharmacokinetic profiles.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in hypertension regulation.
  • Therapeutic Potential : Studies are ongoing to evaluate its role as a precursor for bioactive peptides that could be used in treating various diseases.
  • Protein Interaction Studies : It serves as a probe for studying enzyme-substrate interactions and protein folding mechanisms.

Data Table: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionPotential inhibitor of angiotensin-converting enzyme (ACE)
Therapeutic ApplicationsPrecursor for bioactive peptides with therapeutic uses
Protein InteractionProbe for studying enzyme-substrate interactions

Antihypertensive Properties

Recent studies have explored the antihypertensive effects of derivatives of this compound. These studies suggest that modifications to the azetidine structure can enhance its efficacy as an ACE inhibitor.

A comprehensive assessment of biological activities has been conducted using this compound as a model system to understand its interactions with various biological targets. Such studies are crucial for elucidating mechanisms of action and guiding further drug development efforts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Ring Type/Size Substituents Biological Activity/Application Key Reference
(2S,4R)-4-Methylazetidine-2-carboxylic acid Azetidine (4-membered) C4-methyl, C2-carboxylic acid Cardiac modulation in zebrafish
(2R)-4-Oxoazetidine-2-carboxylic acid Azetidine (4-membered) C4-ketone, C2-carboxylic acid Biochemical reagent; ketone enhances reactivity
(2S,4R)-2-Methylthiazolidine-2,4-dicarboxylic acid Thiazolidine (5-membered, S-containing) C2-methyl, C2/C4-carboxylic acids Neurodegenerative disease treatment
(2S,3S)-3-Methylaziridine-2-carboxylic acid Aziridine (3-membered) C3-methyl, C2-carboxylic acid Higher ring strain; uncharacterized bioactivity
(2R,4S)-5,5-Dimethylthiazolidine-4-carboxylic acid derivatives Thiazolidine (5-membered) C5-dimethyl, aryl/alkyl side chains Metallo-β-lactamase inhibition
(2S,4R)-4-(Difluoromethoxy)pyrrolidine-2-carboxylic acid Pyrrolidine (5-membered) C4-difluoromethoxy, Boc-protected Synthetic intermediate for drug design
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid Piperidine (6-membered) C4-isobutyl, C2-carboxylic acid Undisclosed bioactivity; structural flexibility

Key Comparative Insights

Ring Size and Conformational Strain
  • Azetidine vs. Aziridine : The four-membered azetidine ring in the target compound exhibits moderate strain compared to the highly strained three-membered aziridine ring (e.g., (2S,3S)-3-methylaziridine-2-carboxylic acid) . This strain influences reactivity and binding to biological targets.
  • Thiazolidine/Pyrrolidine vs. Azetidine : Five-membered rings (e.g., thiazolidine in or pyrrolidine in ) offer greater conformational flexibility, enhancing interactions with enzymes or receptors. For example, thiazolidine derivatives inhibit metallo-β-lactamases via optimized side-chain interactions .
Substituent Effects
  • Methyl vs. Ketone Groups : The C4-methyl group in the target compound reduces polarity compared to the ketone in (2R)-4-oxoazetidine-2-carboxylic acid, impacting solubility and membrane permeability .
  • Aryl vs. Alkyl Side Chains : Aryl-substituted thiazolidines (e.g., 2-arylthiazolidine-4-carboxylic acids in ) exhibit antioxidant activity due to π-π stacking with cellular targets, a feature absent in the methyl-substituted azetidine .
Stereochemical Specificity
  • The (2S,4R) configuration is critical for bioactivity. For instance, stereoisomeric differences in pyrrolidine derivatives (e.g., ’s Fmoc-L-Pro(4-NHBoc)-OH) affect peptide backbone conformations and binding affinities .

Biological Activity

Overview

(2S,4R)-4-methylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine derivatives. Its unique four-membered ring structure, combined with a carboxylic acid and a methyl group, contributes to its significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C5H9NO2
  • CAS Number : 2237226-49-0
  • Structure : The compound features a strained azetidine ring which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activity. This mechanism is crucial for its applications in biochemical assays and potential therapeutic uses.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example:

  • Inhibition of Prolyl Hydroxylase : This enzyme is critical in collagen synthesis; inhibition can lead to altered collagen production which may impact tissue repair and fibrosis.

Neuroprotective Effects

Studies have suggested that the compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism involves modulating neurotransmitter systems and reducing oxidative stress .

Study on Misincorporation in Multiple Sclerosis

A significant study explored the misincorporation of azetidine-2-carboxylic acid (a structural analog) in myelin basic proteins, suggesting a link to the pathogenesis of multiple sclerosis. This highlights the importance of understanding how structural analogs can disrupt normal protein function and contribute to disease .

Synthesis and Profiling

A study reported on the synthesis of diverse azetidine-based compounds, including this compound, focusing on their potential as therapeutic agents. The research emphasized the compound's ability to be modified for enhanced biological activity and specificity towards certain targets .

Pharmaceutical Development

This compound serves as a building block in drug development, particularly in synthesizing peptide-based therapeutics. Its unique structure allows for the creation of compounds that can selectively target biological pathways .

Industrial Use

The compound is also utilized in industrial applications for producing polymers and other chemicals due to its reactivity and ability to form complex structures.

Comparative Analysis

CompoundBiological ActivityUnique Features
This compoundEnzyme inhibition, neuroprotective effectsChiral structure with carboxylic acid group
Azetidine-2-carboxylic acidToxicity and teratogenic effectsNon-protein amino acid
ProlineNatural amino acid with diverse rolesEssential for protein synthesis

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for enantioselective synthesis of (2S,4R)-4-methylazetidine-2-carboxylic acid?

  • Methodological Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling or tert-butyl XPhos-mediated reactions under inert atmospheres has been used for structurally similar azetidine derivatives (e.g., (2R,4S)-thiazolidine compounds) . For stereochemical control, chiral starting materials (e.g., D-glucose derivatives) or asymmetric catalysis can be employed, as seen in the synthesis of (2S,4R)-hydroxyproline derivatives . Purification via HPLC (>97% purity) and characterization by X-ray crystallography (to confirm absolute configuration) are critical .

Q. How can the stereochemical conformation of this compound be experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. For example, the non-planar C4 conformation in (2S,4R)-hydroxyproline was confirmed via crystallography, with hydrogen-bonding networks (5 bonds per molecule) stabilizing the structure . Alternatively, circular dichroism (CD) spectroscopy and NMR coupling constants (e.g., JJ-values for vicinal protons) provide complementary data on solution-phase conformation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous azetidine derivatives (e.g., Boc-protected variants) are classified as non-hazardous but require standard precautions:

  • Use PPE (gloves, lab coats, eye protection).
  • Work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C in airtight, light-protected containers .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity as a β-lactamase inhibitor?

  • Methodological Answer : Enzymatic assays using metallo-β-lactamases (e.g., in Tris-HCl buffer with ZnCl2_2, pH 8.0) reveal that stereochemistry impacts binding affinity. For example, (2R,4S)-thiazolidine derivatives showed KmK_m values <10 µM and kcatk_{cat} >1 s1^{-1} in inhibition studies . Competitive inhibition kinetics (Lineweaver-Burk plots) can differentiate stereoisomer effects. Molecular docking simulations further correlate the (2S,4R) configuration with active-site interactions .

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : Yes. Azetidine derivatives are effective chiral auxiliaries due to their rigid, small-ring structure. For example, (2S)-4-oxoazetidine-2-carboxylic acid has been used in peptide synthesis and asymmetric alkylation reactions (e.g., Sharpless epoxidation) with >90% enantiomeric excess (ee) . Optimization involves varying reaction solvents (e.g., tert-butyl alcohol) and temperatures (40–100°C) to enhance stereoselectivity .

Q. How do structural modifications at the C4 position (e.g., methyl vs. hydroxyl groups) affect the compound’s bioactivity?

  • Methodological Answer : Comparative studies on analogs (e.g., (2S,4R)-hydroxyproline vs. (2S,4R)-4-methyl derivatives) show that substituents modulate enzyme inhibition. For instance, C4 hydroxyl groups in hydroxyproline enhance hydrogen bonding with glycosidase active sites (IC50_{50} <1 µM), while methyl groups increase hydrophobicity, improving membrane permeability in cell-based assays . SAR (structure-activity relationship) analysis via IC50_{50}/KiK_i measurements and crystallographic binding data is essential .

Q. What analytical techniques resolve contradictions in reported enzymatic inhibition data for azetidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, enzyme isoforms). To address this:

  • Standardize assays using recombinantly expressed enzymes (e.g., E. coli-produced β-lactamases).
  • Validate inhibitor potency via isothermal titration calorimetry (ITC) for direct ΔH\Delta H measurement.
  • Cross-reference kinetic data (kcat/Kmk_{cat}/K_m) with structural analogs (e.g., bulgecinine derivatives) .

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